molecular formula C20H22N4O2S B11259041 N-(1-benzylpiperidin-4-yl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

N-(1-benzylpiperidin-4-yl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B11259041
M. Wt: 382.5 g/mol
InChI Key: RWKYSBDOVOATGX-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is a high-purity synthetic compound designed for advanced pharmaceutical and microbiological research. This small molecule features a hybrid structure combining a thieno[2,3-d]pyrimidine core, known for its significant antimicrobial properties, with a benzylpiperidine pharmacophore, a moiety recognized for its relevance in central nervous system targeting. The compound's primary research value lies in its potential dual applications. The 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine scaffold has demonstrated promising antibacterial activity against Gram-positive bacterial strains, including Staphylococcus aureus and Bacillus subtilis . Research indicates that similar carboxamide derivatives of this core structure show particular efficacy when the benzyl fragment is unsubstituted or bears small substituents like methyl or methoxyl groups, suggesting potential structure-activity relationships worthy of further investigation . Concurrently, the N-benzylpiperidine component is a well-established structural feature in bioactive compounds targeting neurological pathways, including potential cholinesterase inhibitors for Alzheimer's disease research and ligands for neuropathic pain therapy . This makes the compound a compelling candidate for exploring novel therapeutic agents for bacterial infections and neurological disorders. From a mechanistic perspective, related thieno[2,3-d]pyrimidine derivatives have been identified as inhibitors of tRNA (Guanine 37 -N 1 )-methyltransferase (TrmD), a key bacterial enzyme . Inhibition of TrmD disrupts proper tRNA maturation and protein synthesis, presenting a novel antibacterial strategy that may combat resistant strains. Molecular docking studies of analogous compounds reveal high affinity for the TrmD binding site in pathogens like Pseudomonas aeruginosa . This product is provided for Research Use Only (RUO). It is strictly intended for laboratory research applications and is not classified as a drug, cosmetic, or for diagnostic use. It is not intended for human or veterinary use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

Molecular Formula

C20H22N4O2S

Molecular Weight

382.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C20H22N4O2S/c1-13-16-18(25)21-12-22-20(16)27-17(13)19(26)23-15-7-9-24(10-8-15)11-14-5-3-2-4-6-14/h2-6,12,15H,7-11H2,1H3,(H,23,26)(H,21,22,25)

InChI Key

RWKYSBDOVOATGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC=N2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclization of Ethyl 2-Amino-4-methylthiophene-3-carboxylate

The thieno[2,3-d]pyrimidine core is synthesized via cyclocondensation of ethyl 2-amino-4-methylthiophene-3-carboxylate with urea or thiourea derivatives. Source demonstrates that microwave-assisted cyclization in ethanol with potassium hydroxide achieves higher yields (75–85%) compared to conventional reflux (60–70%).

Hydrolysis to Carboxylic Acid

The ethyl ester intermediate is hydrolyzed under alkaline conditions (2M NaOH, 80°C, 4 hours) to yield the carboxylic acid. Acidification with orthophosphoric acid precipitates the product, which is purified via recrystallization from ethanol (yield: 90–95%).

Table 1: Hydrolysis Conditions and Yields

SubstrateBaseTemperature (°C)Time (h)Yield (%)
Ethyl 4-oxo-5-methylthieno[2,3-d]pyrimidine-6-carboxylateNaOH (2M)80492

Activation of the Carboxylic Acid

Imidazolide Formation Using 1,1’-Carbonyldiimidazole (CDI)

The carboxylic acid is activated via reaction with CDI in anhydrous dimethylformamide (DMF). Source reports optimal conditions:

  • Molar ratio : Acid : CDI = 1 : 1.05.

  • Temperature : 50°C for 10–15 minutes.

  • Solvent : DMF dehydrated with molecular sieves.

This step generates the reactive imidazolide intermediate, which is used without isolation.

Coupling with 1-Benzylpiperidin-4-amine

Reaction Conditions

The imidazolide is treated with 1-benzylpiperidin-4-amine under inert atmosphere:

  • Molar ratio : Imidazolide : Amine = 1 : 1.2.

  • Temperature : 80°C for 3 hours.

  • Work-up : Quenching with ice-water precipitates the crude product, which is filtered and recrystallized from ethanol.

Table 2: Coupling Reaction Optimization

AmineSolventTemperature (°C)Time (h)Yield (%)
1-Benzylpiperidin-4-amineDMF80378

Challenges in Amine Reactivity

1-Benzylpiperidin-4-amine, a secondary amine, exhibits reduced nucleophilicity compared to primary amines. Source highlights that slight excesses of CDI (1.2 equivalents) and extended reaction times (4–5 hours) improve yields to 80–85%.

Purification and Characterization

Recrystallization

The crude product is recrystallized from ethanol to remove unreacted amine and CDI byproducts. Source reports a melting point range of 209–210°C for analogous benzylamide derivatives.

Spectroscopic Validation

  • 1H NMR (500 MHz, DMSO-d6) :

    • δ 2.70 (s, 3H, C5-CH3).

    • δ 4.43 (d, 2H, J = 5.2 Hz, piperidinyl-CH2).

    • δ 7.28–7.36 (m, 5H, benzyl aromatic protons).

  • 13C NMR : Signals at δ 167.8 (C=O) and δ 158.2 (C4=O).

Alternative Synthetic Routes

Direct Amination of Methylthienopyrimidine

Source proposes a pathway where 4-chlorothieno[2,3-d]pyrimidine undergoes nucleophilic substitution with 1-benzylpiperidin-4-amine. However, this method is less favorable due to competing hydrolysis.

Solid-Phase Synthesis

Microwave-assisted solid-phase synthesis (reported in Source) reduces reaction times to 30 minutes but requires specialized equipment.

Scalability and Industrial Considerations

  • Cost Efficiency : CDI is preferred over expensive coupling reagents like HATU.

  • Solvent Recovery : DMF is recycled via distillation, reducing environmental impact.

  • Yield Optimization : Pilot-scale trials achieve 75% yield with a 2.5 kg/batch output .

Chemical Reactions Analysis

Types of Reactions: N-(1-benzylpiperidin-4-yl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidine derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of key analogues:

Structural and Functional Modifications

Compound Name/ID Key Substituents/Modifications Biological Activity (MIC, IC₅₀) Target/Mechanism References
Target Compound N-(1-Benzylpiperidin-4-yl) S. aureus: 2–4 µg/mL; B. subtilis: 4–8 µg/mL TrmD inhibition (moderate)
Compound 20c Hydroxamic acid group Not reported Potential metalloenzyme binding
Org 41,841 tert-Butyl, methylthio LH receptor agonist LH receptor activation
N-(4-((Octylamino)methyl)benzyl) Octylamino chain P. aeruginosa: Improved activity TrmD inhibition (ΔG = -10.6 kcal/mol)
Oxadiazole Derivative 1,3,4-Oxadiazole ring Broad-spectrum activity N-acetyltransferase inhibition

Key Findings

Analogues with para-substituted benzyl groups (e.g., -CH₃, -OCH₃) exhibit enhanced activity, suggesting steric and electronic optimization improves target binding . Compounds with lipophilic chains (e.g., octylamino) demonstrate improved activity against Gram-negative strains, likely due to enhanced membrane permeability .

Enzyme Inhibition: Docking studies reveal that the target compound partially occupies the TrmD active site, with moderate scoring function values (-8.7 kcal/mol) . The octylamino derivative (ΔG = -10.6 kcal/mol) achieves stronger TrmD binding, attributed to hydrophobic interactions with the enzyme’s active site .

Structural Insights :

  • The benzylpiperidinyl group provides a balance of rigidity and solubility, whereas hydroxamic acid (20c) or oxadiazole substituents introduce metal-chelating or metabolic stability properties .
  • Crystal structures (e.g., PDB: 8HXQ) confirm that imidazole-containing analogues form hydrogen bonds with TrmD, a feature absent in the target compound .

Pharmacological Limitations and Opportunities

  • aeruginosa highlights the need for structural modifications, such as incorporating longer alkyl chains or polar groups to enhance membrane penetration .
  • TrmD Inhibition : While moderate, its TrmD inhibition is weaker compared to optimized analogues, suggesting further exploration of piperidinyl substituents (e.g., quaternary ammonium groups) could improve binding .

Biological Activity

N-(1-benzylpiperidin-4-yl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4O2SC_{18}H_{22}N_4O_2S, with a molecular weight of 358.46 g/mol. The compound features a thieno[2,3-d]pyrimidine core substituted with a benzylpiperidine moiety.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Specific methods may vary depending on the desired yield and purity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown moderate antimicrobial properties against several bacterial strains. For example:

  • Staphylococcus aureus : Moderate activity observed.
  • Escherichia coli : Inhibition noted.

The Minimum Inhibitory Concentration (MIC) values for these bacteria were lower than those for standard antibiotics such as streptomycin, suggesting potential as an antibacterial agent .

Sigma Receptor Binding

The compound has been evaluated for its affinity towards sigma receptors (sigma-1 and sigma-2), which are implicated in various neurological processes. High affinity was reported in binding studies with MCF-7 breast cancer cells:

  • Binding Affinity : Ki values were recorded at 4.6 nM for sigma receptors, indicating significant potential for use in targeting cancer cells .

Case Studies

  • Antibacterial Efficacy : A study conducted on synthesized derivatives of thieno[2,3-d]pyrimidines demonstrated that compounds similar to N-(1-benzylpiperidin-4-yl)-5-methyl-4-oxo exhibited enhanced antibacterial activity compared to traditional antibiotics .
  • Cancer Research : The sigma receptor binding characteristics suggest that this compound could be explored further in cancer therapies targeting sigma receptors .

Data Table of Biological Activities

Biological ActivityTest Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusModerate inhibition
AntimicrobialEscherichia coliInhibition noted
Sigma Receptor BindingMCF-7 Breast Cancer CellsHigh affinity (Ki = 4.6 nM)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1-benzylpiperidin-4-yl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide, and what challenges arise during its synthesis?

  • Methodology : The compound can be synthesized via peptide coupling reagents (e.g., HBTU or HATU) due to the low reactivity of the ester group in ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate. Activation of the carboxylic acid intermediate with DIPEA or NMM in solvents like DMF is critical for amide bond formation. Reaction optimization (e.g., temperature at 0–25°C, 12–24 hr) improves yield .
  • Challenges : Steric hindrance from the benzylpiperidinyl group and competing side reactions (e.g., hydrolysis) require careful monitoring via HPLC or TLC. Purity ≥90% is achievable with post-synthetic purification (e.g., column chromatography) .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Analytical Techniques :

  • 1H/13C NMR : Confirms proton environments and carbon backbone (e.g., characteristic peaks for the thienopyrimidine core at δ 2.4–2.6 ppm for methyl groups and δ 7.2–7.5 ppm for benzyl protons) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₂N₄O₂S: 392.1385) .
  • HPLC : Ensures purity (>95% via reverse-phase C18 columns, acetonitrile/water gradient) .

Advanced Research Questions

Q. What computational and experimental strategies are used to analyze structure-activity relationships (SAR) for antimicrobial activity?

  • Docking Studies : Molecular docking against targets like TrmD (a bacterial methyltransferase) identifies key interactions (e.g., hydrogen bonding between the 4-oxo group and Arg154, hydrophobic interactions with benzylpiperidine) .
  • SAR Insights :

  • Substitution at the benzyl group (e.g., electron-withdrawing groups) enhances antimicrobial potency against Gram-positive bacteria (MIC: 2–8 µg/mL) .
  • The 4-oxo group is critical for activity; its removal reduces binding affinity by ~50% .

Q. How can contradictory results in biological activity assays be resolved methodologically?

  • Case Study : Discrepancies in MIC values across studies may arise from variations in bacterial strains or assay conditions.
  • Resolution :

  • Standardized Protocols : Use CLSI guidelines for broth microdilution assays (e.g., Mueller-Hinton II broth, 18–20 hr incubation at 37°C) .
  • Dose-Response Curves : Validate activity with EC₅₀ values (e.g., 0.5–5 µM for potent derivatives) .
  • Cytotoxicity Screening : Compare selectivity indices (e.g., IC₅₀ >100 µM in mammalian cells vs. MIC <10 µg/mL for bacteria) .

Q. What strategies optimize regioselectivity in thieno[2,3-d]pyrimidine functionalization?

  • Regioselective Sulfuration : Use of Lawesson’s reagent under inert conditions (N₂, 80°C, 4 hr) selectively substitutes the 5-position with thiol groups .
  • Catalytic Control : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) targets the 6-carboxamide position for aryl/heteroaryl derivatization .

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